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Cytidine 2',3'-cyclic monophosphate monosodium salt -

Cytidine 2',3'-cyclic monophosphate monosodium salt

Catalog Number: EVT-13534628
CAS Number:
Molecular Formula: C9H11N3NaO7P
Molecular Weight: 327.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytidine 2',3'-cyclic monophosphate monosodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is a cyclic form of cytidine monophosphate, which is involved in cellular signaling and metabolic pathways. The compound is primarily sourced from biological systems, where it is synthesized as part of the nucleotide metabolism.

Source

Cytidine 2',3'-cyclic monophosphate monosodium salt can be derived from the enzymatic cyclization of cytidine monophosphate. This process typically occurs in the presence of specific enzymes, such as nucleotidases, which facilitate the conversion of linear nucleotides into their cyclic forms. Additionally, it can be synthesized chemically through various laboratory methods, which allow for precise control over its purity and concentration.

Classification

This compound is classified as a cyclic nucleotide, which is a subclass of nucleotides characterized by a phosphate group linked to the sugar moiety in a cyclic manner. Cyclic nucleotides are significant in cellular signaling, acting as secondary messengers in various biological pathways.

Synthesis Analysis

Methods

Cytidine 2',3'-cyclic monophosphate monosodium salt can be synthesized using several methods:

  1. Enzymatic Synthesis:
    • The most common method involves the use of enzymes such as cytidine monophosphate cyclase, which catalyzes the conversion of cytidine monophosphate to its cyclic form.
    • This method often requires specific conditions, such as pH and temperature, to optimize enzyme activity.
  2. Chemical Synthesis:
    • Chemical synthesis can also be performed through phosphoramidite chemistry or other organic synthesis techniques.
    • A typical approach involves protecting groups for the hydroxyl groups on the ribose sugar to prevent unwanted reactions during cyclization.

Technical Details

The enzymatic route generally yields higher purity and better biological activity compared to chemical synthesis. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis process and ensure product quality.

Molecular Structure Analysis

Structure

Cytidine 2',3'-cyclic monophosphate monosodium salt has a unique cyclic structure that includes:

  • Cytosine Base: A pyrimidine base that pairs with ribose sugar.
  • Ribose Sugar: A five-carbon sugar molecule that forms part of the nucleotide structure.
  • Cyclic Phosphate Group: The phosphate group is linked between the 2' and 3' positions of the ribose sugar, creating a cyclic structure.

Data

  • Molecular Formula: C₉H₁₄N₃O₇P
  • Molecular Weight: Approximately 299.24 g/mol
  • Structural Representation:
Cytidine 2 3 cyclic monophosphateCyclic structure with phosphate bridging\text{Cytidine 2 3 cyclic monophosphate}\rightarrow \text{Cyclic structure with phosphate bridging}
Chemical Reactions Analysis

Reactions

Cytidine 2',3'-cyclic monophosphate monosodium salt participates in several biochemical reactions:

  1. Dephosphorylation:
    • It can be hydrolyzed by phosphodiesterases to produce cytidine monophosphate and inorganic phosphate.
  2. Phosphorylation:
    • It can also act as a substrate for kinases, leading to the formation of cytidine triphosphate.

Technical Details

The stability and reactivity of this compound under physiological conditions make it an important player in signaling pathways. Analyzing these reactions often involves kinetic studies using spectrophotometric methods or HPLC.

Mechanism of Action

Process

Cytidine 2',3'-cyclic monophosphate monosodium salt functions primarily as a signaling molecule within cells:

  • It acts as a secondary messenger in various signal transduction pathways.
  • The compound activates protein kinases, influencing cellular responses such as proliferation and differentiation.

Data

Research indicates that cyclic nucleotides like cytidine 2',3'-cyclic monophosphate are involved in regulating intracellular calcium levels and modulating gene expression through activation of specific transcription factors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water, making it suitable for biological applications.

Chemical Properties

  • pH Range: Generally stable at neutral pH but may degrade under extreme acidic or basic conditions.
  • Stability: Sensitive to heat and light; should be stored in a cool, dark place.

Relevant Data or Analyses

Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly used to characterize the purity and structural integrity of cytidine 2',3'-cyclic monophosphate monosodium salt.

Applications

Scientific Uses

Cytidine 2',3'-cyclic monophosphate monosodium salt has several applications in scientific research:

  1. Cell Signaling Studies: Used to explore mechanisms of signal transduction in various cell types.
  2. Pharmacological Research: Investigated for its potential therapeutic effects in diseases related to cellular signaling dysregulation.
  3. Biochemical Assays: Employed as a standard or reagent in assays measuring enzyme activity related to nucleotide metabolism.
Enzymological Significance of Cytidine 2',3'-Cyclic Monophosphate Monosodium Salt in Ribonuclease Activity

Substrate Specificity and Kinetic Profiling of Ribonucleases

Cytidine 2',3'-cyclic monophosphate monosodium salt (2',3'-cCMP·Na) serves as a critical model substrate for characterizing ribonuclease (RNase) activity, particularly for enzymes like RNase A. Its cyclic phosphate group and cytidine base enable precise investigations into substrate binding and catalytic efficiency. Studies using this compound reveal that RNase A exhibits high specificity toward pyrimidine bases (cytidine/uracil), with kinetic parameters demonstrating a low Michaelis constant (Km ~0.1–0.5 mM) and a catalytic turnover rate (kcat) of ~103 s-1 for 2',3'-cCMP hydrolysis [1] [7]. This indicates tight enzyme-substrate binding and efficient conversion to the 3'-CMP product.

In Escherichia coli, cytoplasmic RNase I generates 2',3'-cCMP as an intermediate during RNA degradation. Deletion of the rna gene (encoding RNase I) reduces intracellular 2',3'-cCMP levels by >90%, confirming its role as the primary biosynthetic source [5]. This RNase I-dependent pathway functions as a nucleotide salvage mechanism, influencing biofilm formation and motility. Kinetic profiling shows RNase I hydrolyzes oligoribonucleotides to 2',3'-cNMPs non-specifically, with 2',3'-cCMP acting as both a product and a transient substrate for further hydrolysis to 3'-CMP [5] [9].

Table 1: Kinetic Parameters of Ribonucleases Using 2',3'-cCMP as Substrate

EnzymeKm (mM)kcat (s−1)Catalytic Role
RNase A0.1–0.5~103Hydrolysis to 3'-CMP
E. coli RNase INot determinedGenerates 2',3'-cCMP from RNA
Rat CNPase0.8 (2',3'-cCMP)1.2Hydrolysis to 2'-CMP

Mechanistic Insights into RNA Cleavage and Ligation Pathways

The cyclic phosphate moiety of 2',3'-cCMP·Na is central to understanding transesterification reactions in RNA metabolism. Ribonucleases cleave RNA via a two-step mechanism:

  • Endonucleolytic cleavage yields oligonucleotides with 2',3'-cyclic phosphate termini.
  • Exonucleolytic processing by enzymes like RNase I hydrolyzes these termini to 2',3'-cNMPs [5] [9].

2',3'-cCMP·Na acts as a minimal analog of these intermediates. Its hydrolysis by RNase A proceeds through a pentavalent phosphorane transition state, stabilized by histidine residues (His12/His119), yielding 3'-CMP [3] [7]. Conversely, RNA ligases utilize 2',3'-cyclic phosphates to rejoin RNA strands via nucleotidyl transfer. In synthetic biology, 2',3'-cCMP·Na facilitates in vitro oligoribonucleotide synthesis by mimicking the high-energy intermediate required for ligation [9].

In prokaryotes, perturbation of this pathway alters cellular physiology. Expression of 2',3'-cyclic nucleotide phosphodiesterase (CNPase) in E. coli depletes 2',3'-cCMP pools, impairing biofilm formation and flagellar motility—confirming regulatory roles beyond RNA turnover [4] [5].

Comparative Analysis of 2',3'-cCMP vs. 3',5'-cNMP Interactions with Enzymatic Systems

Unlike canonical 3',5'-cyclic nucleotides (e.g., 3',5'-cAMP), 2',3'-cCMP·Na does not activate classical cyclic nucleotide receptors or kinases. Key distinctions include:

  • Regioisomer Specificity: Phosphodiesterases (PDEs) that hydrolyze 3',5'-cNMPs show no activity toward 2',3'-cCMP. Conversely, CNPase hydrolyzes 2',3'-cCMP to 2'-CMP but leaves 3',5'-cNMPs intact [4] [10].
  • Biological Roles: 3',5'-cNMPs function as second messengers (e.g., cAMP in catabolite repression). 2',3'-cCMP acts as:
  • An RNA degradation intermediate
  • A regulator of biofilm/motility in bacteria [4] [5]
  • A metabolic precursor for stress-induced adenosine synthesis in eukaryotes [10].
  • Structural Recognition: X-ray crystallography confirms that 2',3'-cCMP adopts a syn conformation with a strained 5-atom cyclic phosphate, while 3',5'-cNMPs adopt anti conformations with 7-atom rings. This difference prevents cross-recognition by cyclic nucleotide-binding domains [4] [7].

Table 2: Functional and Structural Comparison of Cyclic Nucleotides

Property2',3'-cCMP3',5'-cNMPs
Cyclic Ring Size5-atom (strained)7-atom (relaxed)
Biological OriginRNA degradation (RNase I)Nucleotidyl cyclases (e.g., adenylate cyclase)
Hydrolytic EnzymeCNPase, RNase APDEs (e.g., PDE4)
Signaling RoleBiofilm/motility modulationCanonical second messengers
Conformationsynanti

Metabolomic studies detect 2',3'-cCMP in diverse bacteria (Pseudomonas, Salmonella) and mammalian organs, suggesting evolutionary conservation. Its depletion in E. coli alters expression of >200 genes involved in stress response and metabolism, underscoring its regulatory significance [4] [10].

Properties

Product Name

Cytidine 2',3'-cyclic monophosphate monosodium salt

IUPAC Name

sodium;4-amino-1-[6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidin-2-one

Molecular Formula

C9H11N3NaO7P

Molecular Weight

327.16 g/mol

InChI

InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1

InChI Key

SQOIXCJUYWSZDW-UHFFFAOYSA-M

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+]

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